molecular formula C18H22O3 B123488 6beta-Hydroxyestrone CAS No. 1229-25-0

6beta-Hydroxyestrone

Cat. No.: B123488
CAS No.: 1229-25-0
M. Wt: 286.4 g/mol
InChI Key: HTORTGVWUGQTHQ-UHOVARLQSA-N
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Description

6beta-Hydroxyestrone is a 3-hydroxy steroid that is estrone substituted by a beta-hydroxy group at position 6. It is a metabolite of estrone and plays a role as a human xenobiotic metabolite and a mouse metabolite . This compound is of interest due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxyestrone typically involves the hydroxylation of estrone at the 6-beta position. This can be achieved through various chemical reactions, including the use of specific hydroxylating agents under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure selective hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as the use of microbial enzymes to catalyze the hydroxylation of estrone. These methods are advantageous due to their specificity and efficiency. Additionally, chemical synthesis methods can be scaled up for industrial production, ensuring a consistent supply of the compound for research and commercial use.

Chemical Reactions Analysis

Types of Reactions: 6beta-Hydroxyestrone undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the hydroxyl group.

    Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6beta-Hydroxyestrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6beta-Hydroxyestrone involves its interaction with estrogen receptors. It binds to these receptors, leading to the activation or inhibition of specific gene expression pathways. This interaction can influence various physiological processes, including cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

    Estrone: The parent compound of 6beta-Hydroxyestrone.

    Estradiol: Another major estrogen with similar biological activities.

    6alpha-Hydroxyestrone: A positional isomer with different biological properties.

Uniqueness: this compound is unique due to its specific hydroxylation at the 6-beta position, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(6R,8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-16,19-20H,4-7,9H2,1H3/t12-,13-,15+,16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTORTGVWUGQTHQ-UHOVARLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624497
Record name (6beta)-3,6-Dihydroxyestra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229-25-0
Record name (6beta)-3,6-Dihydroxyestra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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